molecular formula C13H19NO2 B13578619 ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate

ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate

Cat. No.: B13578619
M. Wt: 221.29 g/mol
InChI Key: LXNFAYIYSPFJTL-LBPRGKRZSA-N
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Description

Ethyl (s)-3-amino-3-(2,3-dimethylphenyl)propanoate is an organic compound with a complex structure that includes an ethyl ester group, an amino group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (s)-3-amino-3-(2,3-dimethylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The amino group is introduced through a reductive amination process, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s)-3-amino-3-(2,3-dimethylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl (s)-3-amino-3-(2,3-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (s)-3-amino-3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-phenylpropanoate: Lacks the dimethyl substitution on the aromatic ring.

    Ethyl 3-amino-3-(4-methylphenyl)propanoate: Has a single methyl group on the aromatic ring.

    Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate: Has methyl groups at different positions on the aromatic ring.

Uniqueness

Ethyl (s)-3-amino-3-(2,3-dimethylphenyl)propanoate is unique due to the specific positioning of the dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct interactions with molecular targets compared to similar compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)8-12(14)11-7-5-6-9(2)10(11)3/h5-7,12H,4,8,14H2,1-3H3/t12-/m0/s1

InChI Key

LXNFAYIYSPFJTL-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC(=C1C)C)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1C)C)N

Origin of Product

United States

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